

AR-A014418: A Technical Guide to GSK3ß Inhibition, Selectivity, and Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical characteristics of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3 β). This document details the inhibitor's selectivity and kinetic properties, outlines experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity and selectivity of AR-A014418 have been quantified through various biochemical assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of GSK3β by AR-A014418



Parameter	Value	Description
IC50	104 ± 27 nM[1][2][3][4]	The half-maximal inhibitory concentration against recombinant human GSK3.
Ki	38 nM[1][3][4][5]	The inhibition constant, indicating the binding affinity to GSK3β. This was determined to be in an ATP-competitive manner.[1][3][4][5]

Table 2: Kinase Selectivity Profile of AR-A014418

AR-A014418 demonstrates high selectivity for GSK3 β over a broad panel of other protein kinases. The following table presents the percentage of activity remaining for various kinases when treated with 10 μ M AR-A014418. A lower percentage indicates greater inhibition.



Kinase	% Activity Remaining	Kinase	% Activity Remaining
GSK3β	3	MSK1	80
CDK2-Cyclin A	23	р38δ МАРК	80
ERK8	37	JNK1	80
IRR	45	MST2	80
DYRK1A	50	Lck	80
HIPK2	53	ΡΚCα	80
PAK4	66	RSK1	79
PRAK	67	СΑМККα	79
PKA	68	CK2	79
PIM3	69	TBK1	78
РКС	70	PLK1	78
Aurora B	71	MKK1	77
DYRK3	71	BRSK2	76
AMPK	72	CAMK1	76
JNK2	72	PAK5	76
САМККВ	73	MARK3	75
PDK1	74	MELK	75
PAK6	74	ΙΚΚβ	75
SRPK1	74	S6K1	75
ΙΚΚε	83	PIM1	83
CHK1	83	ROCK 2	83
Aurora C	84	RSK2	84
PRK2	85	РКВβ	85



SGK1	87	HIPK3	88
р38у МАРК	89	CK1δ	89
PHK	90	SmMLCK	90
FGF-R1	91	JNK3	91
NEK6	91	PIM2	92
PKD1	92	CHK2	93
MNK2	94	ERK2	94
ΡΚΒα	95	NEK7	96
EF2K	98	MST4	99
ERK1	101	EPH-A2	101
р38β МАРК	102	МАРКАР-К2	103
SYK	107	ρ38α ΜΑΡΚ	109
YES1	111		

Data sourced from the International Centre for Kinase Profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro GSK3β Kinase Assay (IC50 and Ki Determination)

This protocol describes a scintillation proximity assay (SPA) to determine the in vitro inhibitory potency of AR-A014418 against recombinant human GSK3.

Materials:

• Recombinant human GSK3 (a mix of α and β isoforms)



- Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
- [y-33P]ATP
- Unlabeled ATP
- AR-A014418
- Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij
 35, 0.5% glycerol, and 0.5 μg/25 μl bovine serum albumin (BSA).
- Stop Solution: 5 mM EDTA, 50 μM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidincoated SPA beads.
- 96-well microtiter plates

Procedure:

- Prepare serial dilutions of AR-A014418 in DMSO and then dilute into the Assay Buffer.
- In a 96-well plate, add 6 milliunits of recombinant human GSK3 to each well.
- Add the biotinylated peptide substrate to a final concentration of 2 μM.
- Add the diluted AR-A014418 or vehicle (DMSO) to the wells.
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 μCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 μM. The final assay volume should be 25 μl.
- Incubate the reaction for 20 minutes at room temperature.
- Terminate the reaction by adding 25 μl of Stop Solution.
- Incubate for at least 6 hours to allow the SPA beads to settle and capture the biotinylated peptide.



- Determine the radioactivity using a liquid scintillation counter.
- For Ki determination, the assay is performed with varying concentrations of both AR-A014418 and ATP.
- Analyze the data using non-linear regression to determine the IC50 and a kinetic model for mixed inhibition to determine the Ki.

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol outlines the methodology to assess the effect of AR-A014418 on the phosphorylation of tau protein at the GSK3-specific site Ser-396 in a cellular context.

Materials:

- NIH 3T3 fibroblasts stably expressing human four-repeat tau protein.
- AR-A014418
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-tau (Ser-396) and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Culture the 3T3-tau cells to the desired confluency.

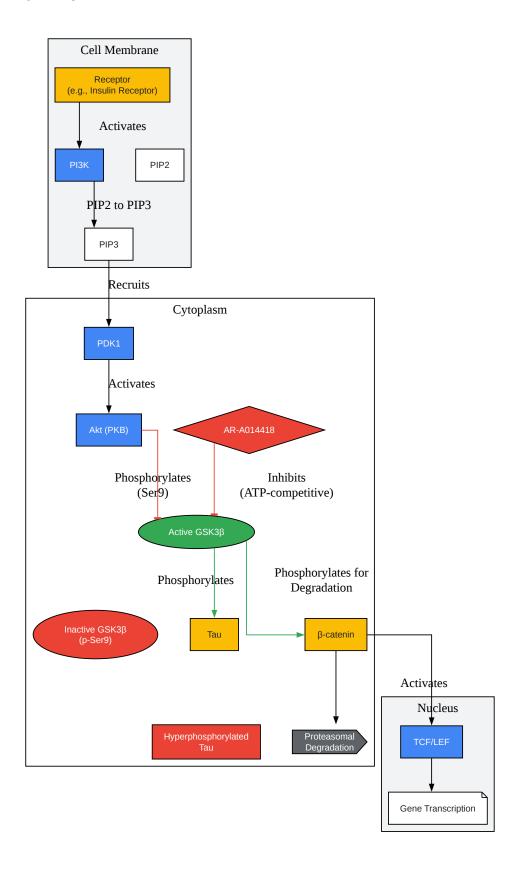


- Treat the cells with varying concentrations of AR-A014418 or vehicle (DMSO) for a specified period (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane with TBST.
- Detect the protein bands using an ECL detection system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative change in tau phosphorylation.

Visualizations



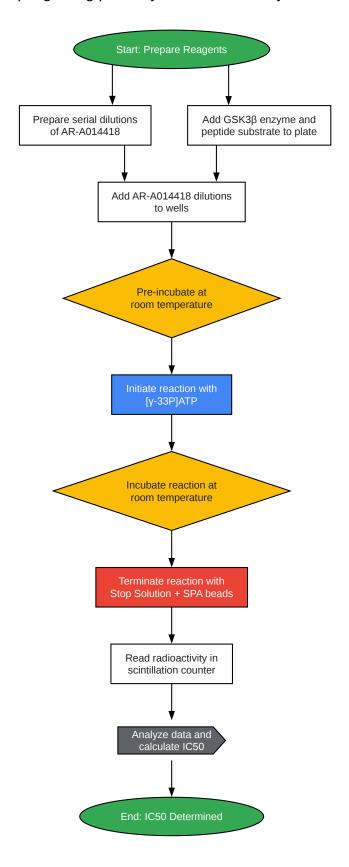
The following diagrams, created using the DOT language, illustrate key concepts related to the action of AR-A014418.





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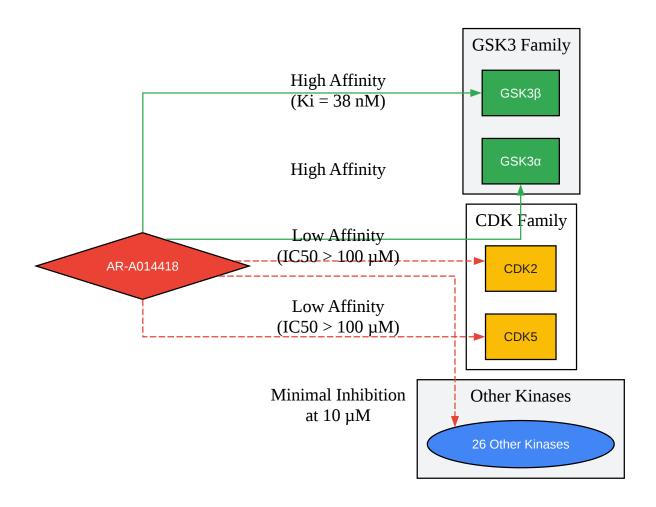
Caption: Simplified GSK3ß signaling pathway and the inhibitory action of AR-A014418.





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Caption: Experimental workflow for determining the IC50 of AR-A014418.



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Caption: Selectivity of AR-A014418 for GSK3β over other kinases.

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